molecular formula C8H7N5 B1525284 4-Azido-6-methyl-7-azaindole CAS No. 1190315-17-3

4-Azido-6-methyl-7-azaindole

Cat. No. B1525284
M. Wt: 173.17 g/mol
InChI Key: FRSAYEYAHWWVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-6-methyl-7-azaindole is a chemical compound with potential applications in various fields . It is a derivative of azaindole, a class of compounds that have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties .


Molecular Structure Analysis

The azaindole scaffold, which includes 4-Azido-6-methyl-7-azaindole, is represented in many biologically active natural products and synthetic derivatives . The 7-azaindole has been found as an excellent hinge binding motif by making two hydrogen bonds with the kinase hinge region .


Chemical Reactions Analysis

The development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . Advances in metal-catalyzed chemistry have supported the successful development of novel and effective methods for functionalization of the azaindole template .

Scientific Research Applications

Synthetic Chemistry and Reactivity

  • The reactivity of azaindoles, including those with substitutions similar to "4-Azido-6-methyl-7-azaindole," has been extensively studied. For instance, azaindoles have been subjected to alkylation, demonstrating the influence of charge distribution and steric effects on reaction outcomes (Mahadevan & Rasmussen, 1993). Additionally, azaindole N-oxides undergo regioselective direct arylation, showcasing the versatility of azaindoles in synthetic pathways (Huestis & Fagnou, 2009).

Medicinal Chemistry

  • Azaindoles, including structurally related compounds, have been optimized for antimycobacterial activity, demonstrating the potential for therapeutic applications. Lead optimization efforts have yielded compounds with robust pharmacokinetic profiles suitable for in vivo studies (Shirude et al., 2014). This highlights the potential for developing azaindole-based drugs targeting specific bacterial pathogens.

Materials Science and Luminescence

  • Research into 7-azaindole derivatives has explored their applications in organic light-emitting diodes (OLEDs) and as probes in biological imaging. These compounds exhibit blue emission and rich coordination chemistry, making them suitable for use in electronic and optical materials (Zhao & Wang, 2010).

Bioisosteric Applications

  • In bioisosteric applications, azaindoles have been utilized as substitutes for indoles or purines, serving as versatile building blocks in drug discovery. Their application in synthesizing diverse medicinal compounds underscores their value in developing new pharmaceuticals (Schirok, 2006).

Fluorescence and Sensing

  • Azaindole derivatives have been developed as fluorescent sensors, demonstrating the ability to detect ions in aqueous media. This application is particularly relevant in environmental monitoring and biochemical assays, where sensitive and selective detection methods are crucial (Chen & Lin, 2015).

Safety And Hazards

While specific safety data for 4-Azido-6-methyl-7-azaindole was not found, safety data for related compounds suggest that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The azaindole scaffold, including 4-Azido-6-methyl-7-azaindole, continues to attract interest in the field of drug discovery . The development of synthetic techniques for the functionalization of azaindoles is an active area of research, with the aim of producing diversely substituted azaindoles for various therapeutic targets .

properties

IUPAC Name

4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-5-4-7(12-13-9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSAYEYAHWWVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266737
Record name 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190315-17-3
Record name 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-6-methyl-7-azaindole
Reactant of Route 2
4-Azido-6-methyl-7-azaindole
Reactant of Route 3
Reactant of Route 3
4-Azido-6-methyl-7-azaindole
Reactant of Route 4
4-Azido-6-methyl-7-azaindole
Reactant of Route 5
Reactant of Route 5
4-Azido-6-methyl-7-azaindole
Reactant of Route 6
Reactant of Route 6
4-Azido-6-methyl-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.